3-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
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Overview
Description
3-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate is a 3-hydroxy carboxylic acid, a cyclohexadienecarboxylic acid and a cyclohexadienediol.
Scientific Research Applications
Catalytic Systems
- Cu-Catalytic System Efficacy : cis-1,2-Cyclohexanediol has been identified as an efficient and versatile bidentate O-donor ligand, enhancing the activity of Cu-catalytic systems. This ligand, related to 3-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate, is more effective than other diols like trans-1,2-cyclohexanediol in Cu-catalyzed cross-coupling reactions. This system is notable for its mild conditions and high functional group tolerance, leading to the synthesis of biologically significant vinyl sulfides (Kabir et al., 2010).
Synthesis and Properties
- Synthesis of Related Compounds : The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, starting from related compounds like 3-Fluorocyclohexadiene, has been explored. These compounds exhibit different pKa values and interactions with fluorine atoms, contributing to their varied physicochemical properties (Chernykh et al., 2016).
- Palladium-catalyzed Carbonylation : Research has shown the use of palladium-catalyzed carbonylation of compounds like (1S, 2S-cis)-3-iodo-3,5-cyclohexadiene-1,2-diol, closely related to 3-Fluorocyclohexadiene, to produce various arene-cis-dihydrodiol carboxylates. These compounds are important in situations where direct fermentation is not viable (Froese et al., 2014).
Applications in Polymer Science
- Polymer Synthesis : The production and polymerization of compounds like cis-3,5-cyclohexadiene-1,2-diol, which share structural features with 3-Fluorocyclohexadiene, have been studied. These polymers, such as poly(p-phenylene), have applications in the pharmaceutical and chemical industries for large-scale polymer production (Chen, 2010).
Properties
Molecular Formula |
C7H7FO4 |
---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
(1R,6R)-5-fluoro-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H7FO4/c8-4-2-1-3-7(12,5(4)9)6(10)11/h1-3,5,9,12H,(H,10,11)/t5-,7+/m0/s1 |
InChI Key |
QDUOLNJDJPSHJC-CAHLUQPWSA-N |
Isomeric SMILES |
C1=C[C@@]([C@H](C(=C1)F)O)(C(=O)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)F)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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